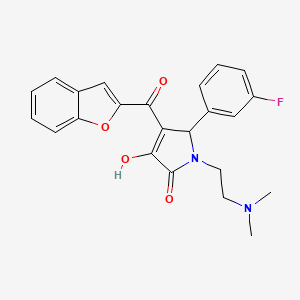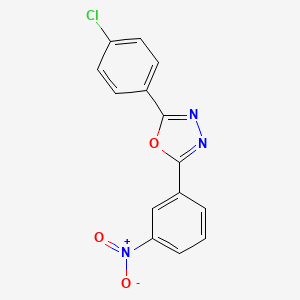![molecular formula C16H19N3O3S B2808375 (E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide CAS No. 1281691-25-5](/img/structure/B2808375.png)
(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the pyrazole and oxolane (tetrahydrofuran) rings suggests that this compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to an oxolane ring through a methylene bridge. The phenyl ring is connected to the pyrazole ring through a double bond, and the sulfonamide group is attached to the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides are generally known to undergo reactions such as hydrolysis, acylation, and displacement by amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group could enhance its water solubility, while the aromatic ring could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
A study by Küçükgüzel et al. (2013) synthesized novel derivatives related to Celecoxib, exhibiting anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or Celecoxib itself. This suggests potential for developing therapeutic agents based on these compounds for inflammation and pain management [Ş. Küçükgüzel et al., 2013].
Antimicrobial Activities
Jamode et al. (2009) reported on the synthesis of N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamide derivatives and evaluated their antibacterial activities against various pathogens, indicating the potential of these compounds as antimicrobial agents [V. S. Jamode et al., 2009].
Anticancer Potential
Research by Putri et al. (2021) focused on the synthesis of pyrazoline derivatives for potential use as anti-breast cancer agents. Their study highlights the potential development of these compounds as therapeutic options for breast cancer treatment, supported by molecular docking and dynamic studies indicating favorable interactions with cancer targets [Eka Marisa Putri et al., 2021].
Carbonic Anhydrase Inhibitors
A study by Gul et al. (2018) synthesized and evaluated the cytotoxic/anticancer and carbonic anhydrase inhibitory effects of new sulfonamide derivatives. Some compounds showed significant potential as anticancer drug candidates by selectively inhibiting carbonic anhydrase IX or XII isoenzymes, which are therapeutic targets for cancer treatment [H. Gul et al., 2018].
Dual Anti-inflammatory and Antimicrobial Agents
Bekhit et al. (2009) synthesized pyrazolylbenzenesulfonamide derivatives and evaluated them for anti-inflammatory and antimicrobial activities. Some compounds were found to be effective dual agents with minimal ulcerogenic effects and selective COX-2 inhibition, suggesting their potential as safer anti-inflammatory drugs with added antimicrobial benefits [A. Bekhit et al., 2009].
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,10-8-14-5-2-1-3-6-14)18-15-11-17-19(12-15)13-16-7-4-9-22-16/h1-3,5-6,8,10-12,16,18H,4,7,9,13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKDBBIPOGESS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)


![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)
![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)
![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)
![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)
![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)
![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)

